molecular formula C10H13F2NO2 B13052521 (1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13052521
M. Wt: 217.21 g/mol
InChI Key: QPCOYUQWFPPPCI-RCOVLWMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanol backbone with an amino group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL typically involves several steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the difluoromethoxyphenyl intermediate:

    Addition of the propanol backbone: The intermediate is then reacted with a suitable propanol derivative under basic conditions to form the desired backbone.

    Introduction of the amino group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.

Scientific Research Applications

(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL
  • (1R,2S)-1-Amino-1-[4-(methoxy)phenyl]propan-2-OL

Uniqueness

The presence of the difluoromethoxy group in (1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[4-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-2-4-8(5-3-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m0/s1

InChI Key

QPCOYUQWFPPPCI-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)OC(F)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC(F)F)N)O

Origin of Product

United States

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